molecular formula C8H7ClN2O B8586767 2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine

2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine

Cat. No. B8586767
M. Wt: 182.61 g/mol
InChI Key: FGDKETBUHWYZBS-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

2-chloro-3-methylfuro[2,3-c]pyridin-7-amine (1.0 g, 5.5 mmol) in MeCN (30 mL) was treated with N-iodosuccinimide (1.70 g, 7.52 mmol), added portionwise over a 5 min period. The mixture was stirred at RT for overnight. The reaction was quenched with 20% aqueous Na2S2O3 and stirred for 10 min. EtOAc (100 mL) was added and the phases separated. The organic phase was washed with 20% aqueous Na2S2O3, then water and finally with brine. After drying over Na2SO4, the organic extracts were filtered and concentrated in vacuo. The material was purified using flash chromatography (30% EtOAc:DCM) to afford 1.15 g (68%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 8.07 (s, 1H), 4.73 (br s, 2H), 2.33 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:11][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH3:12].[I:13]N1C(=O)CCC1=O>CC#N>[Cl:1][C:2]1[O:11][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][C:9]([I:13])=[C:4]2[C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=2C(=C(N=CC2)N)O1)C
Name
Quantity
1.7 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise over a 5 min period
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 20% aqueous Na2S2O3
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with 20% aqueous Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
the organic extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=2C(=C(N=CC2I)N)O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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